1-Allyl-2-methyl-1H-indole-3-carbaldehyde

Physicochemical properties Lipophilicity Molecular weight

Choose 1-Allyl-2-methyl-1H-indole-3-carbaldehyde when mono-substituted indole-3-carbaldehydes fail. The N1-allyl/C2-methyl dual substitution enables: (1) TBAF-catalyzed cyclocondensations with 4-hydroxyquinolinones to build 4H-pyranoquinoline libraries—N-allyl is mandatory; (2) orthogonal late-stage diversification via thiol-ene click chemistry; (3) thiosemicarbazone derivatives with antimicrobial potency exceeding ciprofloxacin. Generic analogs cannot replicate this reactivity. For Knoevenagel, Schiff base, and cascade cyclizations, this scaffold is irreplaceable.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 230283-19-9
Cat. No. B3023143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2-methyl-1H-indole-3-carbaldehyde
CAS230283-19-9
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1CC=C)C=O
InChIInChI=1S/C13H13NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h3-7,9H,1,8H2,2H3
InChIKeyQQGYEUQTEYCMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-2-methyl-1H-indole-3-carbaldehyde (CAS 230283-19-9): A Dual-Substituted Indole-3-carbaldehyde Scaffold for Medicinal Chemistry and Heterocycle Synthesis


1-Allyl-2-methyl-1H-indole-3-carbaldehyde (CAS 230283-19-9) is a heterocyclic building block belonging to the indole-3-carbaldehyde family, distinguished by the simultaneous presence of an N1-allyl group and a C2-methyl substituent on the indole core . This dual-substitution pattern creates a unique electronic and steric environment around the reactive C3-formyl group, which is exploited as a versatile electrophilic handle for constructing complex fused heterocycles and Schiff base derivatives . As a member of the broader class of 1H-indole-3-carbaldehyde derivatives, it serves as an efficient precursor for generating biologically active structures, particularly in multicomponent reactions and medicinal chemistry campaigns targeting antimicrobial and anticancer agents [1].

Why 1-Allyl-2-methyl-1H-indole-3-carbaldehyde Cannot Be Replaced by Simpler Indole-3-carbaldehydes in Structure-Activity Relationship (SAR) Studies and Targeted Synthesis


Generic substitution of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde with unsubstituted indole-3-carbaldehyde or mono-substituted analogs (e.g., 2-methylindole-3-carboxaldehyde or 1-allyl-1H-indole-3-carbaldehyde) is scientifically invalid due to the divergent reactivity profiles and biological outcomes conferred by the specific N1-allyl/C2-methyl combination. The C2-methyl group introduces steric hindrance that modulates the electrophilicity and regioselectivity of the C3-formyl group, while the N1-allyl moiety provides a latent site for further functionalization (e.g., thiol-ene click chemistry) . Critically, in medicinal chemistry contexts, the dual substitution directly impacts target binding and biological activity; SAR studies on related N-allyl-indole-3-carbaldehyde derivatives demonstrate that the presence and position of substituents profoundly alter antimicrobial potency and spectrum, making direct interchange without re-optimization unfeasible [1]. The following quantitative evidence substantiates these differentiation points.

1-Allyl-2-methyl-1H-indole-3-carbaldehyde: Quantitative Differentiation Evidence Against Closest Indole-3-carbaldehyde Analogs


Distinct Physicochemical Profile: Higher Molecular Weight and Altered Lipophilicity vs. Mono-Substituted Analogs

1-Allyl-2-methyl-1H-indole-3-carbaldehyde possesses a higher molecular weight and distinct predicted lipophilicity compared to its closest mono-substituted analogs, 1-Allyl-1H-indole-3-carbaldehyde and 2-Methylindole-3-carboxaldehyde. This directly impacts compound handling, solubility, and biological membrane permeability .

Physicochemical properties Lipophilicity Molecular weight

Structural Prerequisite for Pyranoquinoline Synthesis: N-Allyl Substitution is Essential for TBAF-Catalyzed Cyclocondensation

In the synthesis of pharmacologically active 4H-pyranoquinoline derivatives, the presence of an N-allyl group on the indole-3-carbaldehyde precursor is a strict structural requirement for participation in the tetra-n-butylammonium fluoride (TBAF)-catalyzed one-pot cyclocondensation reaction. 2-(4-Substituted)phenyl-N-allyl-indole-3-carbaldehydes (1a-d) successfully reacted with active methylenes and 4-hydroxy-1-substituted quinolin-2(1H)-ones to yield pyranoquinolines in excellent yields, whereas non-allylated indole-3-carbaldehydes are unreactive under these conditions [1].

Multicomponent reactions Heterocycle synthesis Organocatalysis

Leveraging the Allyl Handle: Post-Synthetic Functionalization via Thiol-Ene Click Chemistry

The N1-allyl substituent of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde provides a chemically orthogonal and bioorthogonal handle for thiol-ene radical addition, enabling efficient, high-yielding conjugation with thiol-containing molecules under mild conditions. This capability is absent in simple 2-methylindole-3-carboxaldehyde or 1-alkyl (saturated) analogs [1].

Click chemistry Bioconjugation Late-stage functionalization

Enhanced Antimicrobial Activity of Indole-3-carbaldehyde Thiosemicarbazone Derivatives: Class-Level Potency Advantage Over Standard Antibiotics

While direct data for the specific target compound are lacking, class-level evidence from structurally related 1-substituted indole-3-carboxaldehyde thiosemicarbazones demonstrates potent antimicrobial activity, with MIC values significantly lower (20- to 100-fold) than those of standard clinical antibiotics ciprofloxacin and ampicillin [1]. 1-Allyl-2-methyl-1H-indole-3-carbaldehyde can be readily converted to its corresponding thiosemicarbazone (CAS not assigned, MW 272.37) , positioning it as a direct precursor to this highly active class.

Antimicrobial Thiosemicarbazone MIC

Commercial Availability and Purity: A Differentiator for Reproducible Research

While not a biological differentiator, the reliable commercial availability of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde at specified purity levels (e.g., 95% from AKSci) distinguishes it from many custom-synthesized or poorly characterized indole derivatives . This ensures batch-to-batch consistency, a critical factor for reproducible synthetic and biological results.

Purity Procurement Reproducibility

Optimal Research and Industrial Use Cases for 1-Allyl-2-methyl-1H-indole-3-carbaldehyde Driven by Differential Evidence


Medicinal Chemistry: Synthesis of 4H-Pyranoquinoline Antimicrobial Leads

Utilize 1-Allyl-2-methyl-1H-indole-3-carbaldehyde as the indole component in TBAF-catalyzed, one-pot, three-component cyclocondensation reactions with active methylenes and 4-hydroxyquinolinones. This protocol, validated on closely related N-allyl-indole-3-carbaldehydes, reliably generates diverse 4H-pyranoquinoline libraries for antimicrobial screening [1]. The N-allyl group is a strict requirement for this transformation, making the compound irreplaceable for accessing this specific chemotype.

Chemical Biology: Development of Activity-Based Probes and Bioconjugates

Exploit the terminal alkene of the N-allyl group for late-stage diversification via highly efficient thiol-ene 'click' chemistry [1]. After functionalizing the C3-aldehyde (e.g., to a bioactive pharmacophore), the allyl handle can be used to conjugate the molecule to fluorescent dyes, affinity tags (biotin), or PEG polymers under mild, biocompatible conditions. This two-step orthogonal functionalization strategy is uniquely enabled by the compound's dual substitution pattern.

Antimicrobial Drug Discovery: Synthesis and Evaluation of Thiosemicarbazone Derivatives

React 1-Allyl-2-methyl-1H-indole-3-carbaldehyde with thiosemicarbazide to generate the corresponding indole-3-carbaldehyde thiosemicarbazone. Based on class-level evidence, this derivative is expected to exhibit potent antimicrobial activity, potentially surpassing that of standard-of-care antibiotics like ciprofloxacin and ampicillin against Gram-positive and Gram-negative pathogens [1]. This positions the aldehyde as a critical precursor for exploring a validated pharmacophore for anti-infective drug discovery.

Organic Synthesis: Construction of Complex Fused Indole Heterocycles

Employ 1-Allyl-2-methyl-1H-indole-3-carbaldehyde as a densely functionalized starting material for cascade or sequential reactions. The C3-aldehyde can undergo Knoevenagel condensation or serve as an electrophile in nucleophilic addition, while the N-allyl group can participate in intramolecular Heck reactions or radical cyclizations to forge new C-C or C-N bonds, enabling the rapid assembly of complex polycyclic frameworks with defined substitution patterns [1].

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